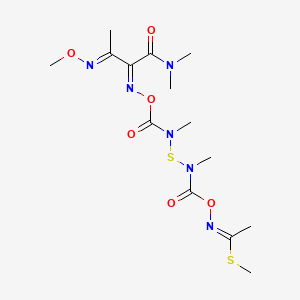
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, carbonyl compounds, and thioesters. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods may also involve the use of advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester has numerous applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester can be compared with other similar compounds, such as:
Methomyl: A widely used insecticide with a similar structure but different functional groups and applications.
Oxamyl: Another insecticide with structural similarities but distinct chemical properties and uses.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
90293-52-0 |
|---|---|
Molecular Formula |
C14H24N6O6S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl (1E)-N-[[[(Z)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino]oxycarbonyl-methylamino]sulfanyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C14H24N6O6S2/c1-9(15-24-7)11(12(21)18(3)4)17-26-14(23)20(6)28-19(5)13(22)25-16-10(2)27-8/h1-8H3/b15-9+,16-10+,17-11- |
InChI Key |
VPODUOCTCVOBIL-RKHXWDKZSA-N |
Isomeric SMILES |
C/C(=N\OC)/C(=N/OC(=O)N(C)SN(C)C(=O)O/N=C(\C)/SC)/C(=O)N(C)C |
Canonical SMILES |
CC(=NOC)C(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















